![molecular formula C16H25ClN2O2 B2548753 Tert-butyl 1-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride CAS No. 2305252-78-0](/img/structure/B2548753.png)
Tert-butyl 1-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
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Description
Tert-butyl 1-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride is a chemical compound with the CAS Number: 2305252-78-0 . It has a molecular weight of 312.84 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-11-9-12-6-4-5-7-13(12)14(18)8-10-17;/h4-7,14H,8-11,17H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 312.84 . The compound’s InChI code is 1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-11-9-12-6-4-5-7-13(12)14(18)8-10-17;/h4-7,14H,8-11,17H2,1-3H3;1H .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 1-(2-aminoethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-11-9-12-6-4-5-7-13(12)14(18)8-10-17;/h4-7,14H,8-11,17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDRSMWQSQRLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138987823 |
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